![molecular formula C15H21N3O2S B1416147 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1105188-66-6](/img/structure/B1416147.png)
6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Overview
Description
6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C15H21N3O2S and its molecular weight is 307.4 g/mol. The purity is usually 95%.
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Biological Activity
6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 307.41 g/mol
The structure consists of a benzo[d]thiazole moiety linked to a morpholinopropyl group and a methoxy substituent. This configuration is believed to influence its biological activity significantly.
Research indicates that compounds related to benzo[d]thiazoles often exhibit diverse biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, although specific mechanisms remain to be elucidated .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes or receptors, which may contribute to its therapeutic effects.
Anticancer Activity
Several studies have investigated the anticancer properties of benzothiazole derivatives, including this compound. The following table summarizes findings from key studies:
Other Biological Activities
In addition to anticancer effects, this compound has been investigated for other potential biological activities:
- Antimicrobial Properties : Initial assessments indicate that this compound may exhibit antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : Some derivatives in the benzothiazole class have shown promise in reducing inflammatory markers in vitro.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
A recent study synthesized several benzothiazole derivatives, including this compound. The active compounds were screened for their ability to inhibit cancer cell growth. Results indicated that this compound significantly reduced the viability of A431 and A549 cells, suggesting its potential as an anticancer agent . -
Mechanistic Insights :
Further investigations into the mechanism of action revealed that compounds with similar structures often engage in interactions with cellular targets that modulate signaling pathways involved in cell proliferation and survival . Understanding these interactions is crucial for drug design.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities that are of significant interest in medicinal chemistry:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzo[d]thiazoles, including this compound, may possess antitumor properties. Assays such as the MTT assay and clonogenic assay can be employed to evaluate its cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The compound has shown potential antimicrobial effects. Methods such as disk diffusion and broth dilution can assess its efficacy against bacteria and fungi.
- Antioxidant Properties : Thiazole derivatives have been reported to exhibit antioxidant capabilities. The DPPH radical scavenging assay and ferric reducing antioxidant power (FRAP) assay are commonly used to measure these properties.
- Anti-inflammatory Effects : Evaluation of anti-inflammatory activity can be conducted using assays like COX-1 inhibition and albumin denaturation tests.
- Antiviral Activity : The antiviral potential of this compound can be assessed through plaque reduction assays and viral replication assays, which measure its effectiveness against various viral strains.
Comparative Analysis with Related Compounds
To understand the uniqueness of 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, a comparative analysis with structurally similar compounds is beneficial:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
7-Chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine | Contains chlorine substituent | Potentially enhanced biological activity due to chlorine |
6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine | Incorporates a pyridine ring | Different electronic properties affecting reactivity |
6-Morpholinobenzo[d]thiazol-2-amine | Lacks methoxy group | May exhibit different biological activities |
The structural variations influence the biological activity and pharmacological profile of each compound, emphasizing the potential significance of the methoxy and morpholinopropyl substitutions in this compound.
Future Research Directions
Further investigation into the specific biological activities and mechanisms of action of this compound is essential to fully establish its therapeutic potential. Interaction studies with biological targets will provide insights into its efficacy and safety profile, guiding future clinical applications.
Properties
IUPAC Name |
6-methoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-19-12-3-4-13-14(11-12)21-15(17-13)16-5-2-6-18-7-9-20-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYODPUSJMPSOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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